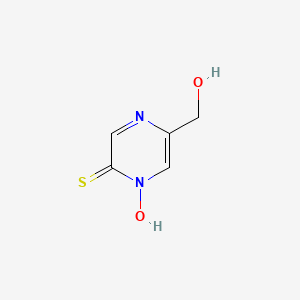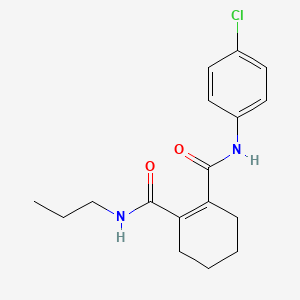
N~1~-(4-Chlorophenyl)-N~2~-propylcyclohex-1-ene-1,2-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(4-Chlorophenyl)-N~2~-propylcyclohex-1-ene-1,2-dicarboxamide is a chemical compound characterized by the presence of a chlorophenyl group and a propyl group attached to a cyclohexene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N1-(4-Chlorophenyl)-N~2~-propylcyclohex-1-ene-1,2-dicarboxamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino groups, parallel solid-phase synthesis, and photocatalytic synthesis . These methods provide various pathways to obtain the desired compound with specific reaction conditions tailored to each synthetic route.
Industrial Production Methods: Industrial production of N1-(4-Chlorophenyl)-N~2~-propylcyclohex-1-ene-1,2-dicarboxamide involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: N~1~-(4-Chlorophenyl)-N~2~-propylcyclohex-1-ene-1,2-dicarboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions: Common reagents used in the reactions of N1-(4-Chlorophenyl)-N~2~-propylcyclohex-1-ene-1,2-dicarboxamide include Grignard reagents, reducing agents, and acyl chlorides . Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired products.
Major Products Formed: The major products formed from the reactions of N1-(4-Chlorophenyl)-N~2~-propylcyclohex-1-ene-1,2-dicarboxamide depend on the specific reaction pathway. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups into the compound.
Aplicaciones Científicas De Investigación
N~1~-(4-Chlorophenyl)-N~2~-propylcyclohex-1-ene-1,2-dicarboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may serve as a probe for studying biological processes. In medicine, it has potential therapeutic applications due to its unique chemical structure and properties.
Mecanismo De Acción
The mechanism of action of N1-(4-Chlorophenyl)-N~2~-propylcyclohex-1-ene-1,2-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to N1-(4-Chlorophenyl)-N~2~-propylcyclohex-1-ene-1,2-dicarboxamide include other chlorophenyl derivatives and cyclohexene-based compounds. Examples include N-(4-chlorophenyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide and 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine .
Uniqueness: N~1~-(4-Chlorophenyl)-N~2~-propylcyclohex-1-ene-1,2-dicarboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
73315-00-1 |
|---|---|
Fórmula molecular |
C17H21ClN2O2 |
Peso molecular |
320.8 g/mol |
Nombre IUPAC |
2-N-(4-chlorophenyl)-1-N-propylcyclohexene-1,2-dicarboxamide |
InChI |
InChI=1S/C17H21ClN2O2/c1-2-11-19-16(21)14-5-3-4-6-15(14)17(22)20-13-9-7-12(18)8-10-13/h7-10H,2-6,11H2,1H3,(H,19,21)(H,20,22) |
Clave InChI |
SBGIPBUBKOFSFZ-UHFFFAOYSA-N |
SMILES canónico |
CCCNC(=O)C1=C(CCCC1)C(=O)NC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



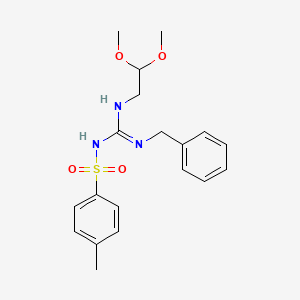
![Tetrahydro-2H,4H,5H-pyrano[2,3-d][1,3]dioxine](/img/structure/B14462365.png)
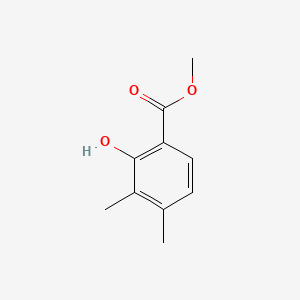
![1,1'-[Sulfinylbis(methylene)]bis(4-methylbenzene)](/img/structure/B14462371.png)

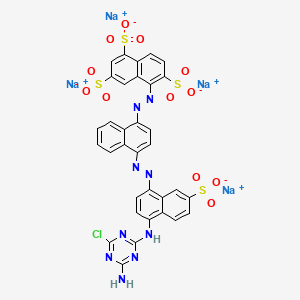
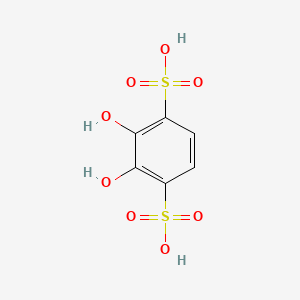

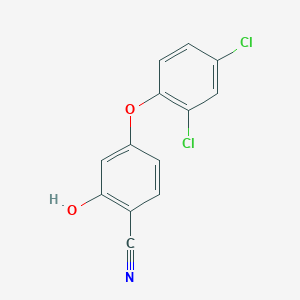
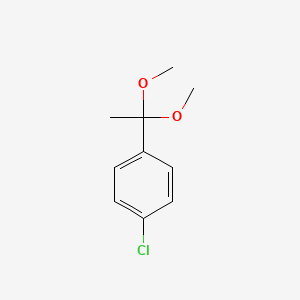
![Acetic acid;4-[2-(4-hydroxy-3-methylphenyl)propan-2-yl]-2-methylphenol](/img/structure/B14462406.png)

